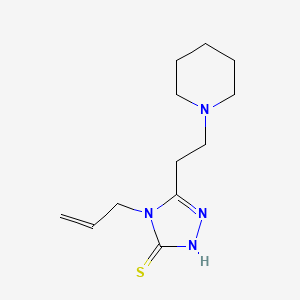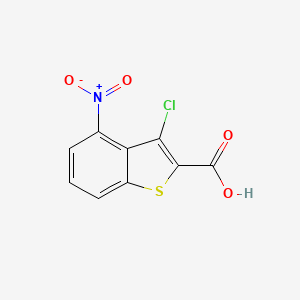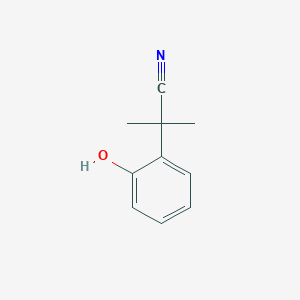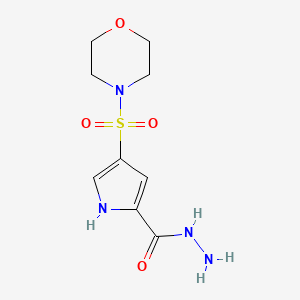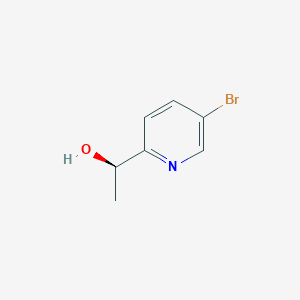![molecular formula C17H16N2O2 B3430917 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 870692-98-1](/img/no-structure.png)
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, commonly referred to as 2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, is a synthetic compound belonging to the quinazolinone family. It has recently been studied for its potential use in a variety of scientific applications, including drug development and biochemistry.
Wissenschaftliche Forschungsanwendungen
2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one has been studied for its potential use in drug development and biochemistry. In particular, it has been investigated for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been studied for its potential to act as an antioxidant and to modulate the activity of certain ion channels, as well as its ability to act as an agonist of the serotonin 5-HT2A receptor.
Wirkmechanismus
Target of Action
Similar compounds such as esmolol and 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid are known to interact with beta-adrenergic receptors in the heart . These receptors play a crucial role in regulating heart rate and force of contraction.
Mode of Action
Compounds with similar structures, such as esmolol , work by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions .
Pharmacokinetics
Similar compounds are known to have a rapid onset but short duration of action , suggesting that this compound may also have similar pharmacokinetic properties.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to decreased heart rate and force of contraction .
Vorteile Und Einschränkungen Für Laborexperimente
2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an ideal compound for use in drug development and biochemistry studies. Additionally, it has been shown to have a number of biochemical and physiological effects, making it a useful tool for investigating these effects. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, meaning that it must be used quickly and in small amounts. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
Given the potential of 2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, there are a number of future directions that could be explored. These include further investigation into its mechanism of action, its potential uses in drug development and biochemistry, and its ability to modulate the activity of certain ion channels. Additionally, further research could be conducted into its potential use as an antioxidant and its ability to act as an agonist of the serotonin 5-HT2A receptor. Finally, further investigation into its pharmacokinetics and pharmacodynamics could be conducted to better understand its effects in vivo.
Synthesemethoden
2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one can be synthesized through a multi-step process. The first step involves the condensation of 4-(propan-2-yl)phenol with ethyl acetoacetate in the presence of sodium methoxide, followed by the addition of hydroxylamine hydrochloride. This reaction produces a hydrazone intermediate, which is then treated with sodium hydroxide to form the desired quinazolinone compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with 4-isopropylbenzaldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzamide", "4-isopropylbenzaldehyde", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide (1.0 eq) and 4-isopropylbenzaldehyde (1.2 eq) in acetic acid and add a catalytic amount of sodium acetate. Heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium hydroxide to adjust the pH to 9-10. Stir the mixture for 30 minutes.", "Step 3: Filter the precipitated solid and wash with water. Dry the solid and recrystallize from ethanol to obtain 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one.", "Step 4: Oxidation of the product can be achieved by treating with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or silver nitrate." ] } | |
CAS-Nummer |
870692-98-1 |
Produktname |
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one |
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-(4-propan-2-ylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)21/h3-11H,1-2H3,(H,18,21) |
InChI-Schlüssel |
ZUAKYEINYRAVOG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



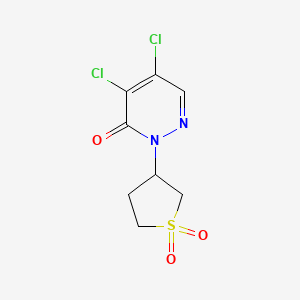

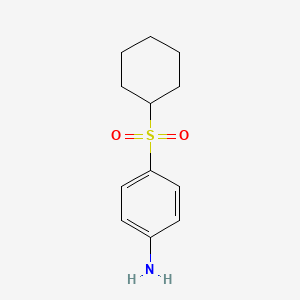
![[2-(Benzyloxy)pyridin-4-yl]methylamine](/img/structure/B3430872.png)
![2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B3430874.png)

